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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorophenol

Cat. No.: B1430632 Get Quote

3-Chloro-2,4-difluorophenol is a halogenated aromatic compound of significant interest to

researchers in medicinal chemistry and materials science. Its trifunctionalized benzene ring—

featuring hydroxyl, chloro, and fluoro groups—provides a versatile scaffold for constructing

more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of

advanced heteroaryl carboxamides, which have been investigated as inhibitors for ubiquitin-

specific proteases, a class of enzymes implicated in a variety of human diseases.[1][2] An

authoritative understanding of its physical properties is paramount for its effective handling,

characterization, and deployment in synthetic workflows.

This guide provides a detailed examination of the core physical and spectroscopic properties of

3-Chloro-2,4-difluorophenol, grounded in established chemical principles. It is designed to

equip researchers, scientists, and drug development professionals with the technical insights

necessary for confident and reproducible experimentation.

Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its fundamental

identity. 3-Chloro-2,4-difluorophenol is unambiguously defined by its molecular structure and

associated identifiers.
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Identifier Value Source

CAS Number 2268-00-0 [1]

Molecular Formula C₆H₃ClF₂O

Molecular Weight 164.54 g/mol [3]

Canonical SMILES C1=C(C(=C(C=C1F)O)F)Cl

InChI Key
CCLYWHXHYLQWQK-

UHFFFAOYSA-N
[3]

The arrangement of the chloro, fluoro, and hydroxyl substituents on the phenol ring dictates the

molecule's reactivity, polarity, and intermolecular interactions, which in turn govern its bulk

physical properties.

Caption: 2D structure of 3-Chloro-2,4-difluorophenol.

Core Physical Properties
The bulk physical properties of a compound provide the first layer of empirical data for

identification and are critical for designing experimental setups, including reaction conditions

and purification strategies.
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Property Value / Expected Behavior
Causality and
Experimental Insight

Appearance
Expected to be a colorless to

off-white solid.

Many substituted phenols are

crystalline solids at room

temperature.[3][4] The

planarity of the benzene ring

and polar substituents facilitate

efficient packing into a crystal

lattice.

Melting Point

Data not widely published;

requires experimental

determination. Likely in the

range of 30-70 °C.

The melting point will be

influenced by the efficiency of

crystal packing and the

strength of intermolecular

forces (hydrogen bonding from

-OH, dipole-dipole from C-F

and C-Cl). Analogous

compounds like 2,3-

difluorophenol and 3,4-

difluorophenol melt at 39-42 °C

and 34-38 °C, respectively.[5]

Boiling Point

Data not widely published;

requires experimental

determination under vacuum to

prevent decomposition.

The boiling point is governed

by molecular weight and

intermolecular forces.

Hydrogen bonding will

significantly elevate the boiling

point compared to non-

hydroxylated analogues.

Solubility Sparingly soluble in water;

soluble in common organic

solvents (e.g., ethanol,

acetone, dichloromethane,

ethyl acetate).

The hydroxyl group can act as

a hydrogen bond donor and

acceptor, conferring slight

aqueous solubility. However,

the halogenated aromatic ring

is large and lipophilic,

dominating the overall

character and ensuring good
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solubility in less polar organic

solvents.

Acidity (pKa)

Data not widely published;

expected to be lower than

phenol (pKa ≈ 10).

The electron-withdrawing

inductive effects of the two

fluorine atoms and one

chlorine atom stabilize the

conjugate base (phenoxide).

This increased stability of the

anion facilitates the

dissociation of the phenolic

proton, making 3-Chloro-2,4-

difluorophenol a stronger acid

than unsubstituted phenol.

Spectroscopic Signature for Structural Verification
Spectroscopy is the cornerstone of modern chemical analysis, providing an unambiguous

fingerprint of a molecule's structure. Understanding the expected spectroscopic data is

essential for confirming the identity and purity of 3-Chloro-2,4-difluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C,

¹⁹F). It is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR: The proton spectrum will be characterized by signals in the aromatic region

(typically 6.5-8.0 ppm) and a broader, exchangeable signal for the hydroxyl proton. The two

aromatic protons will exhibit complex splitting patterns due to coupling with each other

(³JHH, ortho-coupling) and with the adjacent fluorine nuclei (³JHF and ⁴JHF). The hydroxyl

proton's chemical shift is highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The

carbons directly bonded to the electronegative F, Cl, and O atoms will be significantly

deshielded (shifted downfield). The C-F and C-Cl bonds will also exhibit characteristic C-F

coupling constants (¹JCF, ²JCF), which are invaluable for definitive signal assignment.
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¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is highly

informative. Two distinct signals are expected, corresponding to the two inequivalent fluorine

atoms. Their chemical shifts and coupling to nearby protons provide further structural

confirmation.

Caption: Simplified diagram of key proton-proton and proton-fluorine NMR couplings.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption

of infrared radiation corresponding to specific bond vibrations.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹.

The broadening is a direct result of intermolecular hydrogen bonding.

Aromatic C-H Stretch: Medium to weak bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several sharp, medium-intensity bands are expected in the 1450-

1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: A strong band for the phenolic C-O bond should appear in the 1200-1260 cm⁻¹

range.

C-F and C-Cl Stretches: Strong, sharp absorption bands in the fingerprint region, typically

between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, confirm the presence of

halogens.

Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments,

confirming the molecular weight and offering clues about its structure.

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 164.

Isotopic Pattern: A key diagnostic feature will be the M+2 peak. Due to the natural

abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display two

peaks for the molecular ion (and any chlorine-containing fragments) with an intensity ratio of
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approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom

in the molecule.

Experimental Protocol: Melting Point Determination
To ensure trustworthiness and reproducibility, physical properties must be determined using

validated protocols. The following describes the standard methodology for determining the

melting point of a solid organic compound like 3-Chloro-2,4-difluorophenol.

Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs. A sharp melting range (typically < 1 °C) is indicative of high purity.

Methodology:

Sample Preparation:

Causality: A finely powdered, dry sample ensures uniform heat transfer. Large crystals can

trap air or solvent, leading to inaccurate readings.

Place a small amount (1-2 mg) of the finely crushed 3-Chloro-2,4-difluorophenol onto a

clean, dry watch glass.

Carefully tap the open end of a glass capillary tube into the powder until a small amount of

sample (2-3 mm in height) is packed into the sealed end.

Instrument Setup:

Causality: A calibrated thermometer or sensor is essential for accuracy.

Place the packed capillary tube into the sample holder of a melting point apparatus.

Ensure the thermometer is correctly positioned to accurately measure the temperature of

the sample block.

Measurement:

Causality: A rapid heating rate can be used for an initial estimate, but a slow rate near the

melting point is critical for precision. The system needs time to reach thermal equilibrium.
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Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute.

Record the temperature at which the first drop of liquid appears (T₁).

Continue heating slowly and record the temperature at which the last crystal melts

completely (T₂).

The melting range is reported as T₁ - T₂.
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Start: Obtain Sample

Step 1: Sample Preparation
(Crush to fine powder)

Ensures uniform
heat transfer

Step 2: Pack Capillary Tube
(2-3 mm height)

Step 3: Instrument Setup
(Insert capillary & calibrate)

Step 4: Rapid Heating
(To ~15°C below expected MP)

Step 5: Slow Heating
(1-2°C per minute)

Critical for
accuracy

Step 6: Record T₁
(First liquid drop appears)

Step 7: Record T₂
(All solid melts)

Report Melting Range
(T₁ - T₂)

End

Click to download full resolution via product page

Caption: Standard workflow for experimental melting point determination.
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Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when

handling 3-Chloro-2,4-difluorophenol. The following information is synthesized from safety

data for structurally similar compounds.[6][7] A substance-specific Safety Data Sheet (SDS)

should always be consulted before use.

Hazard Classifications: Likely classified as harmful if swallowed, in contact with skin, or if

inhaled. May cause skin irritation and serious eye damage.[7][8]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat is

mandatory.

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If

dusts are generated, a respirator may be required.

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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